molecular formula C23H23NO4 B2596785 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138169-16-9

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2596785
CAS No.: 2138169-16-9
M. Wt: 377.44
InChI Key: CSXZKFDKDJHILR-UHFFFAOYSA-N
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Description

This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl group and 8-azabicyclo[3.2.1]octane-3-carboxylic acid . It has a molecular weight of 377.44 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic octane ring attached to a carbonyl group, which is further attached to a 9H-fluoren-9-ylmethoxy group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Crystallography and Molecular Structure:

    • A study focused on the gold(III) tetrachloride salt of a similar compound, L-cocaine, examining its molecular structure and interactions. Key features like intra- and intermolecular contacts were analyzed using crystallography (Wood, Brettell, & Lalancette, 2007).
    • Another study conducted a structural analysis of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, synthesizing and studying their characteristics through IR and NMR spectroscopy, and X-ray diffraction (Arias-Pérez et al., 2003).
  • Synthesis and Reactivity:

    • Research has been done on the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, which was synthesized using simple, high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).
    • A study on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids demonstrated the creation of conformationally constrained dipeptide isosteres (Guarna et al., 1999).
  • Conformational Studies:

    • Research has been conducted on conformationally restricted nonchiral pipecolic acid analogues, exploring practical syntheses of various acid forms and analyzing their structures (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
    • Another study focused on the conformational preferences of the methoxycarbonyl group in (±)methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, using molecular mechanics and ab initio methods (Arias-Pérez, Cosme, Gálvez, & Morreale, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXZKFDKDJHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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